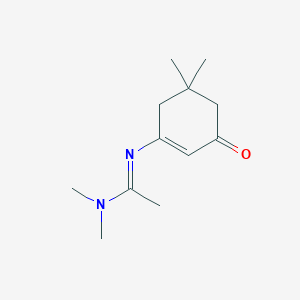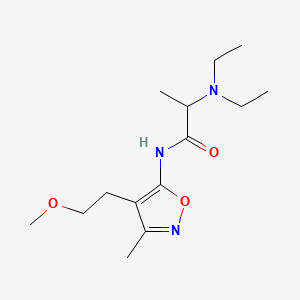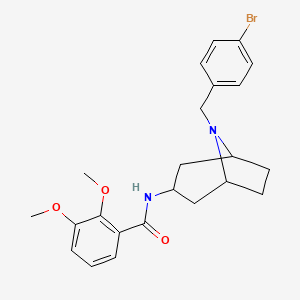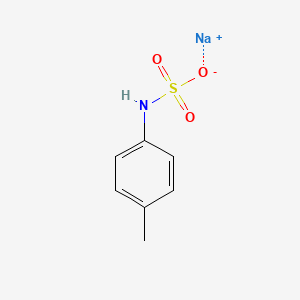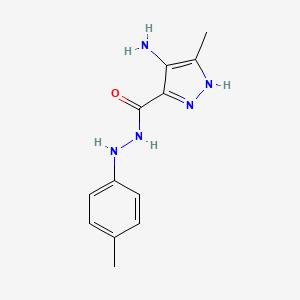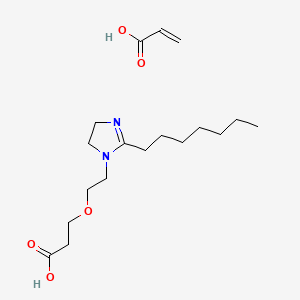
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoyl group, an ethoxy group, and a hexanoic acid moiety, making it a versatile molecule for chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of 4-ethoxybenzoyl chloride, which is then reacted with an appropriate amine to form the corresponding amide
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzoyl derivatives and hexanoic acid derivatives, such as:
- 4-Ethoxybenzoyl chloride
- Hexanoic acid
- Phenylpropenyl derivatives
Uniqueness
What sets 6-((2-((4-Ethoxybenzoyl)amino)-1-oxo-3-phenyl-2-propenyl)amino)hexanoic acid apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides versatility in modifying its properties and tailoring it for specific uses in research and industry.
Propiedades
Número CAS |
172798-56-0 |
|---|---|
Fórmula molecular |
C24H28N2O5 |
Peso molecular |
424.5 g/mol |
Nombre IUPAC |
6-[[(Z)-2-[(4-ethoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]hexanoic acid |
InChI |
InChI=1S/C24H28N2O5/c1-2-31-20-14-12-19(13-15-20)23(29)26-21(17-18-9-5-3-6-10-18)24(30)25-16-8-4-7-11-22(27)28/h3,5-6,9-10,12-15,17H,2,4,7-8,11,16H2,1H3,(H,25,30)(H,26,29)(H,27,28)/b21-17- |
Clave InChI |
IZXAGYRAJDEHOO-FXBPSFAMSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2)/C(=O)NCCCCCC(=O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



